molecular formula C25H32O11 B592579 Hirsutanonol 5-O-glucoside CAS No. 93915-36-7

Hirsutanonol 5-O-glucoside

Cat. No. B592579
CAS RN: 93915-36-7
M. Wt: 508.52
InChI Key: LDAXQCVBWKSHLB-NAPQKZHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hirsutanonol 5-O-glucoside is a diarylheptanoid derivative that can be isolated from the herbs of Alnus nepalensis . It has a molecular formula of C25H32O11 and a molecular weight of 508.5 g/mol .


Molecular Structure Analysis

The molecular structure of Hirsutanonol 5-O-glucoside consists of a diarylheptanoid core with a glucose molecule attached . The position of the sugar moiety at the C-5-position influences the biological activity of the compound .


Physical And Chemical Properties Analysis

Hirsutanonol 5-O-glucoside is a powder . It has a molecular weight of 508.5 g/mol and a molecular formula of C25H32O11 .

Scientific Research Applications

Antioxidant Activity

Hirsutanonol 5-O-glucoside: , found in Alnus glutinosa stem bark extract (AGE), has been associated with potent antioxidant properties. AGE, which is rich in diarylheptanoids including hirsutanonol 5-O-glucoside, demonstrated a strong and concentration-dependent antioxidant activity in various in vitro assays . This suggests its potential application in preventing oxidative stress-related diseases.

Anti-inflammatory Properties

The same study that highlighted the antioxidant capacity of AGE also validated its anti-inflammatory activity. The presence of hirsutanonol 5-O-glucoside contributes to the extract’s ability to counteract inflammation, which is a fundamental characteristic of many chronic diseases, including arthritis, asthma, and cardiovascular diseases .

Anti-angiogenic Effects

AGE has shown promising anti-angiogenic activity, which is the process of inhibiting the growth of new blood vessels. This is particularly relevant in the context of cancer treatment, as the inhibition of angiogenesis can potentially starve tumors of nutrients and oxygen required for their growth .

Cancer Research

Glycosidic flavonoids, a class of compounds to which hirsutanonol 5-O-glucoside belongs, have been extensively studied for their roles in cancer proliferation mechanisms. These compounds are known to inhibit cell proliferation by affecting apoptotic proteins and altering expressions of key molecules in cancer cells . Hirsutanonol 5-O-glucoside could be a valuable molecule in the development of new cancer therapies.

Safety and Hazards

The safety data sheet for Hirsutanonol 5-O-glucoside suggests avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation. It also recommends washing thoroughly after handling and removing contaminated clothing .

properties

IUPAC Name

1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAXQCVBWKSHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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